(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic compound, notable for its complex structure and potential applications in various scientific fields. This molecule consists of a pyrazolyl group linked to a piperazine ring, which is further connected to a cyclopentylmethanone moiety substituted with a chlorophenyl group.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex molecule with multiple functional groups, including a pyrazole ring and a piperazine ring, which could potentially interact with various biological targets .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance its bioavailability, as piperazine derivatives are known to have good absorption and distribution profiles .
Biochemical Analysis
Cellular Effects
For instance, some piperazine derivatives have been found to exert anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor .
Molecular Mechanism
Related compounds have been found to interact with the serotonergic system and the benzodiazepine site of the GABAA receptor .
Metabolic Pathways
Related compounds have been found to modulate serotonergic and GABAergic pathways .
Subcellular Localization
Related compounds have been found to bind to specific sites such as the colchicine binding site of the tubulin and the active site of cholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can be achieved through multi-step organic synthesis:
Starting Materials
1H-pyrazole
2-bromoethylamine
Piperazine
4-chlorocyclopentanone
Methanesulfonyl chloride
Step-by-Step Synthesis
Step 1: : Alkylation of 1H-pyrazole with 2-bromoethylamine to form 1-(2-(1H-pyrazol-1-yl)ethyl)amine.
Step 2: : The intermediate amine is then reacted with piperazine to yield 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine.
Step 3: : In the next step, the 4-chlorocyclopentanone is converted into its corresponding methanesulfonyl chloride derivative.
Step 4: : Finally, a nucleophilic substitution reaction between 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine and the methanesulfonyl chloride derivative produces the target compound.
Industrial Production Methods
Industrial production often involves optimization of these steps to achieve higher yields and purity, possibly employing catalysts and automated synthesis systems. Scale-up procedures might also include continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : The piperazine ring may be oxidized under strong oxidative conditions.
Reduction: : The carbonyl group in the cyclopentylmethanone can be reduced to an alcohol.
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or sodium thiolate.
Major Products Formed
Oxidation: : Oxidized derivatives of the piperazine ring.
Reduction: : Corresponding alcohol of the cyclopentylmethanone moiety.
Substitution: : Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
This compound has found applications in various fields due to its unique structure and chemical properties:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential bioactive molecule in pharmacological studies, particularly as a ligand for certain receptors.
Medicine: : Research into its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of novel materials and polymers.
Comparison with Similar Compounds
Comparing this compound with other similar compounds highlights its uniqueness:
Similar Compounds
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopentyl)methanone
Uniqueness: : The presence of the 4-chlorophenyl group in the cyclopentylmethanone moiety can significantly influence its chemical reactivity and biological activity, compared to analogs with different substituents.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQYRXMISMTBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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